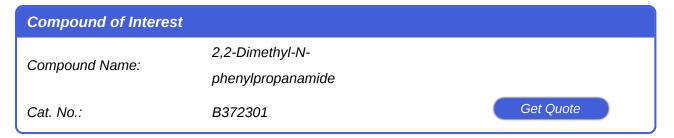


An In-depth Technical Guide to the Theoretical Properties of Pivalanilide

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalanilide, also known as N-phenylpivalamide, is an organic compound with the chemical formula C₁₁H₁₅NO. It belongs to the class of anilides, which are derivatives of aniline, and is characterized by a bulky tert-butyl group attached to the carbonyl carbon of the amide functionality. This sterically hindered moiety significantly influences the molecule's chemical reactivity and physical properties. Pivalanilide and its derivatives have garnered interest in various fields, including medicinal chemistry and materials science, owing to their unique structural features and potential biological activities. This technical guide provides a comprehensive overview of the theoretical properties of Pivalanilide, including its physicochemical characteristics, spectroscopic data, and computational analysis.

Physicochemical Properties

The physicochemical properties of Pivalanilide are crucial for understanding its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.



Property	Value	Reference
Molecular Formula	C11H15NO	[1]
Molecular Weight	177.24 g/mol	[1]
CAS Number	6625-74-7	[1]
IUPAC Name	2,2-dimethyl-N- phenylpropanamide	[1]
Melting Point	132-134 °C	
Boiling Point	323.5 ± 11.0 °C at 760 mmHg	
Density	1.0 ± 0.1 g/cm ³	
XLogP3	2.3	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	1	[1]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of Pivalanilide. The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5	d	2H	Ar-H (ortho)
~7.3	t	2H	Ar-H (meta)
~7.1	t	1H	Ar-H (para)
~7.7	S	1H	N-H
1.3	S	9Н	С(СН3)3

Note: Predicted chemical shifts based on general knowledge of anilide structures. Specific experimental data with precise coupling constants is not readily available in the searched literature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (ppm)	Assignment
~176	C=O
~138	Ar-C (ipso)
~129	Ar-C (meta)
~124	Ar-C (para)
~120	Ar-C (ortho)
~39	C(CH ₃) ₃
~27	C(CH ₃) ₃

Note: Predicted chemical shifts based on general knowledge of anilide structures. Specific experimental peak lists are not readily available in the searched literature.

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong	N-H stretch
~3100-3000	Medium	Aromatic C-H stretch
~2970-2870	Strong	Aliphatic C-H stretch
~1660	Strong	C=O stretch (Amide I)
~1540	Strong	N-H bend (Amide II)
~1600, ~1490	Medium	Aromatic C=C stretch

Note: Predicted absorption bands based on typical values for N-substituted amides and aromatic compounds.[3][4][5][6]

Mass Spectrometry (MS)

m/z	Relative Intensity	Proposed Fragment
177	High	[M] ⁺ (Molecular Ion)
120	Medium	[M - C(CH ₃) ₃] ⁺
93	High	[C ₆ H ₅ NH ₂] ⁺
57	Very High	[C(CH ₃) ₃] ⁺

Note: Predicted fragmentation pattern based on the structure of Pivalanilide. The tert-butyl cation is expected to be a major fragment due to its stability.

Experimental ProtocolsSynthesis of Pivalanilide

Pivalanilide is commonly synthesized via the acylation of aniline with pivaloyl chloride.[7] This reaction is a nucleophilic acyl substitution where the lone pair of the nitrogen atom in aniline attacks the electrophilic carbonyl carbon of pivaloyl chloride.

Materials:



- Aniline
- Pivaloyl chloride
- A suitable base (e.g., pyridine or triethylamine)
- An inert solvent (e.g., dichloromethane or diethyl ether)
- Anhydrous sodium sulfate
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for workup)

Procedure:

- In a round-bottom flask, dissolve aniline and the base in the inert solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the mixture in an ice bath.
- Slowly add pivaloyl chloride to the cooled solution with stirring.
- Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours) to ensure complete reaction.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water or a dilute acid solution.
- Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.



 Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Pivalanilide.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of Pivalanilide.

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and water or a suitable buffer (e.g., phosphate buffer)
 in an isocratic or gradient elution mode. The exact ratio should be optimized for best
 separation.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where Pivalanilide shows maximum absorbance (e.g., around 240 nm).
- Injection Volume: 10-20 μL.
- Quantification: An external or internal standard method can be used for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the identification and quantification of Pivalanilide.

- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).
- Carrier Gas: Helium at a constant flow rate.
- Injection: Split or splitless injection depending on the concentration of the analyte.
- Temperature Program: An optimized temperature program starting from a lower temperature and ramping up to a higher temperature to ensure good separation and peak shape.
- MS Detection: Electron ionization (EI) at 70 eV. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.



Signaling Pathways and Logical Relationships Putative Mechanism of Succinate Dehydrogenase Inhibition

Pivalanilide belongs to the carboxanilide class of compounds, some of which are known to be inhibitors of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[8][9][10] SDH plays a critical role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the electron transport chain.

Inhibition of SDH by carboxanilides typically occurs at the ubiquinone (Coenzyme Q) binding site of the enzyme complex.[8] This binding prevents the transfer of electrons from the reduced FAD cofactor (FADH₂) within SDH to ubiquinone, thereby disrupting the electron flow through the respiratory chain. This disruption leads to a decrease in ATP production and an accumulation of succinate. The accumulation of succinate can have further downstream effects, including the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), which is implicated in various cellular processes, including angiogenesis and metabolic reprogramming. [9]

Caption: Putative signaling pathway of Succinate Dehydrogenase (SDH) inhibition by Pivalanilide.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of Pivalanilide.

Caption: Experimental workflow for the synthesis and characterization of Pivalanilide.

Conclusion

This technical guide has provided a detailed overview of the theoretical properties of Pivalanilide, encompassing its physicochemical characteristics, spectroscopic data, and a putative mechanism of action. The structured presentation of data in tables and the visualization of experimental workflows and signaling pathways aim to facilitate a deeper



understanding of this compound for researchers and professionals in the field of drug development and chemical sciences. While significant information has been compiled, further experimental validation of some of the predicted properties and detailed mechanistic studies are warranted to fully elucidate the potential of Pivalanilide and its derivatives.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Theoretical Properties of Pivalanilide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b372301#theoretical-properties-of-pivalanilide]

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